Cas no 97-72-3 (Isobutyric anhydride)

Isobutyric anhydride (C8H14O3) is a versatile organic compound widely used as an acylating agent in chemical synthesis. Its key advantages include high reactivity, enabling efficient introduction of the isobutyryl group into various substrates, such as alcohols and amines. The anhydride form enhances acylation efficiency by eliminating water as a byproduct, simplifying purification. It is particularly valuable in pharmaceutical and agrochemical manufacturing, where precise functionalization is critical. Isobutyric anhydride also exhibits good stability under standard storage conditions, ensuring consistent performance. Its compatibility with a range of solvents and reagents further broadens its utility in organic transformations. Proper handling is required due to its moisture sensitivity and potential irritancy.
Isobutyric anhydride structure
Isobutyric anhydride structure
Product Name:Isobutyric anhydride
CAS No:97-72-3
MF:C8H14O3
MW:158.194962978363
MDL:MFCD00008913
CID:34916
PubChem ID:7346
Update Time:2025-11-02

Isobutyric anhydride Chemical and Physical Properties

Names and Identifiers

    • Isobutyric anhydride
    • 2-Methylpropionic anhydride
    • 2-methylpropanoyl 2-methylpropanoate
    • Isobutyricanhydride (6CI,7CI,8CI)
    • Propanoic acid, 2-methyl-, anhydride (9CI)
    • 2-Methylpropanoic acid anhydride
    • 2-Methylpropanoic anhydride
    • Isobutanoic anhydride
    • Isobutyric acid anhydride
    • Isobutyryl anhydride
    • Isobutyric anhydride (6CI, 7CI, 8CI)
    • 2-Methylpropanoyl-2-methylpropanoate
    • 2-Methylpropionic acid anhydride
    • F0001-2307
    • EN300-19271
    • iso-Butyric anhydride
    • EC 202-603-6
    • AKOS009029112
    • Isobutyric anhydride, 97%
    • 2-thiophenecarboxaldehyde, 5-[[5-[(5-methoxy-2-thienyl)ethynyl]-2-thienyl]ethynyl]-
    • SCHEMBL16250
    • UNII-N85A80FJDT
    • STL185650
    • UN2530
    • Isobutyrate anhydride
    • N85A80FJDT
    • BS-22314
    • NCGC00258555-01
    • P20008
    • NS00008587
    • CHEMBL1871691
    • InChI=1/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H
    • UN 2530
    • Tox21_201002
    • CAS-97-72-3
    • I0111
    • AI3-28521
    • Q26840869
    • ISOBUTYRIC ACID ANHYDRIDE [HSDB]
    • 97-72-3
    • EINECS 202-603-6
    • DB-254959
    • DTXSID7026609
    • DTXCID406609
    • NCGC00164355-01
    • Propanoic acid, 2-methyl-, anhydride
    • Isobutyric anhydride, purum, >=98.0% (GC)
    • Propanoic acid, 2-methyl-, 1,1'-anhydride
    • HSDB 5309
    • Isobutyricanhydride
    • (iso-C3H7CO)2O
    • MFCD00008913
    • NCGC00164355-02
    • Isobutyric anhydride [UN2530] [Flammable liquid]
    • Isobutryic anhydride
    • CHEBI:84261
    • MDL: MFCD00008913
    • Inchi: 1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3
    • InChI Key: LSACYLWPPQLVSM-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C)OC(C(C)C)=O
    • BRN: 386267

Computed Properties

  • Exact Mass: 158.09400
  • Monoisotopic Mass: 158.094294
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2

Experimental Properties

  • Color/Form: Colorless transparent liquid with pungent smell. [1]
  • Density: 0.954 g/mL at 25 °C(lit.)
  • Melting Point: −56 °C (lit.)
  • Boiling Point: 182°C
  • Flash Point: Degrees Fahrenheit:154.4°F
    Degrees Celsius:68°C
  • Refractive Index: n20/D 1.406(lit.)
  • Water Partition Coefficient: decomposition
  • PSA: 43.37000
  • LogP: 1.36820
  • Solubility: Slightly soluble in water, miscible in ethanol and diethyl ether. [12]
  • Vapor Pressure: 10 mmHg ( 67 °C)
  • Sensitiveness: Moisture Sensitive
  • FEMA: 2440

Isobutyric anhydride Security Information

  • Symbol: GHS05 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H311,H314
  • Warning Statement: P280,P301+P310,P305+P351+P338,P310
  • Hazardous Material transportation number:2922
  • WGK Germany:3
  • Hazard Category Code: 21/22-34
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:13-21
  • RTECS:NQ5550000
  • Hazardous Material Identification: C
  • Storage Condition:Store at 0 ° C
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R21/22; R34
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Explosive Limit:1.09%, 87°F

Isobutyric anhydride Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Isobutyric anhydride Pricemore >>

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Isobutyric anhydride Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt Solvents: Dichloromethane
1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt (polymer-supported) Solvents: Dichloromethane
Reference
Preparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride SynthesisPreparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride Synthesis
Leadbeater, Nicholas E.; et al Leadbeater, Nicholas E.; et al, Journal of Organic Chemistry, 2000, 65(15), 4770-4772

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Cerium trichloride Solvents: Acetonitrile ;  2 h, 40 °C
Reference
Response surface methodology based on the Box-Behnken design for optimizing the synthesis of symmetrical anhydrides from acid chlorides using cerium (III) as a homogeneous catalyst
Larba, Seif Eddine; et al, ChemistrySelect, 2023, 8(28),

Production Method 3

Reaction Conditions
Reference
Chemical apparatus and method for preparing isobutyric anhydridePreparation of cyclic nucleotides as STING agonistsPreparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 20 bar, 70 °C
2.1 Catalysts: Silica ;  500 °C
Reference
Preparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol
, Korea, , ,

Production Method 5

Reaction Conditions
1.1 300 mm Hg → 80 mm Hg, 115 - 120 °C
Reference
Method and device for preparation of compounds using isobutyric acid and acetic anhydrideDehydration process for making isobutyric anhydride from isobutyric acid and acetic anhydride
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Isobutyraldehyde ,  Oxygen Catalysts: 1H-Imidazole, cobalt(2+) salt (2:1) Solvents: Acetonitrile ;  5 h, 308 K
Reference
Epoxidation of olefins with O2 and isobutyraldehyde catalyzed by cobalt (II)-containing zeolitic imidazolate framework material
Zhang, Aiping; et al, Catalysis Communications, 2011, 12(13), 1183-1187

Production Method 7

Reaction Conditions
1.1 350 °C → 500 °C; 0.01 - 1 s, 60 - 120 torr, 400 - 500 °C
2.1 -
Reference
Method and device for preparation of compounds using isobutyric acid and acetic anhydride
, China, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Benzene
Reference
Dehydration induced by intramolecular redox character of a stable allylidenetributylphosphorane
Kawamura, Yasuhiko; et al, Tetrahedron Letters, 1997, 38(45), 7893-7896

Production Method 9

Reaction Conditions
1.1 Reagents: Methyl oleate ,  Oxygen Catalysts: Cobalt oxide Solvents: Acetonitrile ;  6 h, 1 atm, 25 °C
Reference
Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolites
Li, Chenhao; et al, Green Chemistry, 2022, 24(16), 6200-6214

Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ;  6 h, rt
1.1 Reagents: Phosphorus pentoxide ,  Sulfuric acid ;  0.5 h, 20 °C; 3 h, 100 °C
Reference
Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionReaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersMethod for preparing low carbon chain symmetric anhydride
Fife, Wilmer K.; et al Bartoli, Giuseppe; et al, Tetrahedron Letters, 1986, 27(41), 4937-40

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Bromo[1,1′-thiobis[methane]]copper Solvents: Acetonitrile ;  5 min, rt
1.2 Solvents: Acetonitrile ;  9 - 12 min, 6 atm, 43 °C; 8 h, 43 °C
Reference
Light-Mediated Synthesis of Aliphatic Anhydrides by Cu-Catalyzed Carbonylation of Alkyl Halides
Tung, Pinku; et al, Journal of the American Chemical Society, 2023, 145(17), 9423-9427

Production Method 12

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Solvents: Dichloromethane ;  1 - 2 min, rt; rt → 0 °C
1.2 Reagents: Triethylamine ,  Water ;  rt
Reference
Metal-free oxidative self-coupling of aldehydes or alcohols to symmetric carboxylic anhydrides
Gaspa, Silvia; et al, Tetrahedron Letters, 2017, 58(26), 2533-2536

Production Method 13

Reaction Conditions
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ;  1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ;  0 °C; rt
Reference
Anhydrides from aldehydes or alcohols via oxidative cross-coupling
Gaspa, Silvia; et al, New Journal of Chemistry, 2017, 41(3), 931-939

Production Method 14

Reaction Conditions
Reference
Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives
Keller, P. A., Science of Synthesis, 2006, , 617-641

Production Method 15

Reaction Conditions
Reference
Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives
Keller, P. A., Science of Synthesis, 2006, , 617-641

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Chloroform
Reference
Influence of aliphatic amide terminals on the thermoresponsive properties of hyperbranched polyethylenimines
Qin, Hong-wei; et al, Chinese Journal of Polymer Science, 2014, 32(10), 1338-1347

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  pH 2.5, 40 °C
2.1 Reagents: Acetic anhydride ;  < 400 mbar, rt → 120 °C
Reference
Process for the production of peroxyesters
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Naphtha (petroleum), hydrotreated heavy Solvents: Water ;  5 °C → 27 °C
2.1 Reagents: Acetic anhydride ;  < 400 mbar, 120 °C
Reference
Process for the production of diacyl peroxides
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  pH 2.5, 40 °C
2.1 Reagents: Acetic anhydride ;  < 400 mbar, rt → 120 °C
Reference
Process for the production of peroxyesters
, World Intellectual Property Organization, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
Reference
Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides
Fife, Wilmer K.; et al, Tetrahedron Letters, 1986, 27(41), 4933-6

Isobutyric anhydride Raw materials

Isobutyric anhydride Preparation Products

Isobutyric anhydride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:97-72-3)Isobutyric anhydride
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:97-72-3)Isobutyric anhydride
Order Number:LE1855
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:41
Price ($):discuss personally
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Additional information on Isobutyric anhydride

Comprehensive Guide to Isobutyric Anhydride (CAS No. 97-72-3): Properties, Applications, and Industry Insights

Isobutyric anhydride (CAS No. 97-72-3), also known as 2-methylpropanoic anhydride, is a versatile organic compound widely used in chemical synthesis and industrial applications. This colorless to pale yellow liquid is valued for its reactivity as an acylating agent, making it a critical intermediate in the production of flavors, fragrances, and specialty chemicals. With the growing demand for sustainable and high-performance materials, isobutyric acid anhydride has garnered attention for its role in green chemistry initiatives and bio-based product development.

The molecular structure of isobutyric anhydride consists of two isobutyryl groups linked by an oxygen atom, contributing to its unique reactivity. Its CAS registry number 97-72-3 ensures precise identification in regulatory and safety documentation. Researchers and manufacturers frequently search for "isobutyric anhydride uses" or "97-72-3 synthesis," reflecting its importance in pharmaceuticals, agrochemicals, and polymer industries. Recent studies highlight its potential in catalytic processes, aligning with the global shift toward energy-efficient chemical reactions.

One of the trending topics surrounding isobutyric anhydride is its application in flavor and fragrance enhancement. As consumers prioritize natural and synthetic aroma compounds, queries like "isobutyric anhydride in food industry" have surged. The compound’s ability to esterify with alcohols under mild conditions makes it ideal for producing esters such as isobutyl isobutyrate, a popular pineapple-like flavoring agent. This aligns with the clean-label movement, where manufacturers seek efficient and safe ingredients.

From an industrial perspective, CAS 97-72-3 is increasingly explored for polymer modification. Searches for "isobutyric anhydride in plastics" reveal its role in enhancing thermal stability and adhesion properties in coatings. Innovations in biodegradable polymers have further driven interest, as isobutyric anhydride derivatives can improve material performance while reducing environmental impact. Companies are also investigating its use in renewable energy sectors, such as battery electrolyte formulations.

Safety and handling of isobutyric anhydride remain a key focus for professionals. While not classified as hazardous under standard conditions, proper storage in airtight containers away from moisture is essential to prevent hydrolysis. FAQs like "isobutyric anhydride solubility" or "97-72-3 stability" underscore the need for technical data sheets. Regulatory compliance, particularly in REACH and FDA approvals for indirect food contact, is another hot topic among global suppliers.

In conclusion, isobutyric anhydride (CAS No. 97-72-3) exemplifies the intersection of traditional chemistry and modern innovation. Its applications span from sensory sciences to advanced materials, answering today’s demand for sustainable and multifunctional chemicals. As research progresses, this compound is poised to play a pivotal role in emerging technologies, making it a subject of enduring relevance for scientists and industry stakeholders alike.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-72-3)Isobutyric anhydride
sfd17522
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-72-3)Isobutyric anhydride
LE1855
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email